3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
The compound belongs to the class of pyrazoles, which are considered privileged scaffolds in medicinal chemistry . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
Pyrazoles are known to display a broad spectrum of chemical, biological, agrochemical, and pharmacological properties . They have shown luminescent and fluorescent properties and have important applications in material chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid” is a solid with an empirical formula of C9H11F3N2O2 and a molecular weight of 236.19 .Scientific Research Applications
Metallosupramolecular Structures
The reaction of pyrazole-derived ligands with palladium chloride has been shown to result in the self-assembly of three-dimensional cages. An example includes the use of 1,3,5-tris(pyrazol-1-ylmethyl)-2,4,6-triethyl-benzene with palladium chloride leading to an octahedral arrangement of palladium atoms bridged by a tetrahedral network of the ligand, demonstrating the ligand's utility in the construction of complex metallosupramolecular structures (Hartshorn & Steel, 1997).
Metallomacrocyclic Complexes
Investigations into new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands reveal the formation of monomeric or dimeric complexes depending on the solvent used during the reaction. These studies not only highlight the versatility of pyrazole-derived ligands in forming complex structures but also provide insights into the influence of ligand structure on the topology and interpenetration form of supramolecular networks (León et al., 2013).
Novel Ligand Systems for Catalysis
The development of novel ligand systems, such as fluorescent ligands derived from pyrazole, for nitric oxide binding and photodelivery based on ruthenium(II) complexes, showcases the potential applications in medical and analytical chemistry. These systems can bind NO, resulting in an increase in fluorescence, indicating the utility of pyrazole derivatives in the development of responsive materials for biomedical applications (Ortiz et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2O2S/c1-4-6(16(8,14)15)5(2)13(12-4)3-7(9,10)11/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUKNAYUXOIQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006462-90-3 | |
Record name | 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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